

Carzenide Profile and Comparison Data

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Compound Focus: Carzenide

CAS No.: 138-41-0

Cat. No.: S002764

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The table below consolidates the key available data for **Carzenide**, which can be used as a basis for comparison with other compounds.

Property	Details for Carzenide (4-Sulfamoylbenzoic acid)
CAS No.	138-41-0 [1] [2] [3]
Molecular Formula	C ₇ H ₇ NO ₄ S [1] [2] [3]
Molecular Weight	201.20 g/mol [1] [3]
Synonyms	4-Sulfamoylbenzoic acid [1] [2] [3]
IUPAC Name	4-Sulfamoylbenzoic acid [1]
SMILES	<chem>O=C(O)C1=CC=C(S(N)(=O)=O)C=C1</chem> [1] [2]
Biological Activity	Strong, competitive Carbonic Anhydrase II (CAII) inhibitor [1].
Research Applications	Used in research of epilepsy and cervical cancer [1]; has antispasmodic properties and is used in studies of dysmenorrhea in women [2].
Solubility	DMSO: 100 mg/mL (497.02 mM) [1]. Ethanol: 12 mg/mL (59.64 mM) [2]. H ₂ O: <1 mg/mL (insoluble or slightly soluble) [2].

Property	Details for Carzenide (4-Sulfamoylbenzoic acid)
XLogP3	0.5 (indicates hydrophilic nature) [3]

| **Pharmacokinetic Prediction (BOILED-Egg)** | **GI Absorption:** High [3] **BBB Permeant:** No [3] |

Experimental Data and Protocols

While full experimental protocols are not detailed in the available sources, the following methodological information can guide your research design.

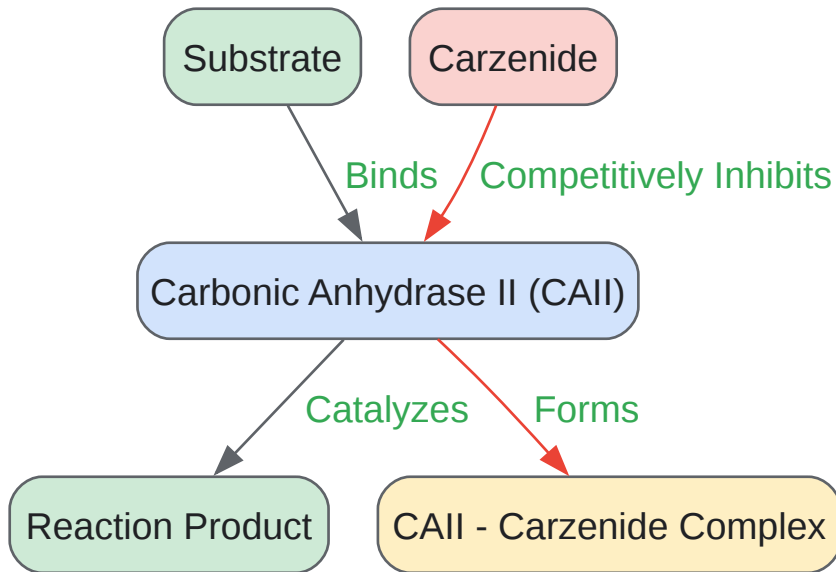
- **In Vitro Enzyme Inhibition** [1]:
 - **Core Method:** **Carzenide** was characterized as a **strong competitive inhibitor of Carbonic Anhydrase II (CAII)**. The specific assay conditions (e.g., enzyme concentration, substrate, buffer pH) are not provided in the search results.
 - **Application in Cell Studies:** In HeLa cell research, a **pretreatment of 100 µM Carzenide for 2 hours** was used to effectively negate the fluorescence signal induced by a fluorescent probe (FMRs-CA), confirming target engagement in a cellular context [1].
- **Key Property Calculations** [3]:
 - **Lipophilicity:** Consensus Log P_{ow} values from five different computational methods (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) range from -0.62 to 1.11, with a consensus of 0.22 [3].
 - **Water Solubility:** Calculated Log S values range from -2.29 to -1.34, classifying it as soluble to very soluble. The ESOL method predicts a solubility of **4.92 mg/mL** [3].
 - **Druglikeness:** The compound complies with **Lipinski's Rule of Five** (also known as the Pfizer's filter), with zero violations, indicating it has properties typically associated with orally active drugs [3].

Mechanism and Workflow Visualization

The following diagrams, created with Graphviz using your specified color palette, illustrate **Carzenide's** mechanism and a potential experimental workflow.

Mechanism of Carbonic Anhydrase II Inhibition by Carzenide

This diagram illustrates the proposed competitive inhibition of CAII by **Carzenide**.

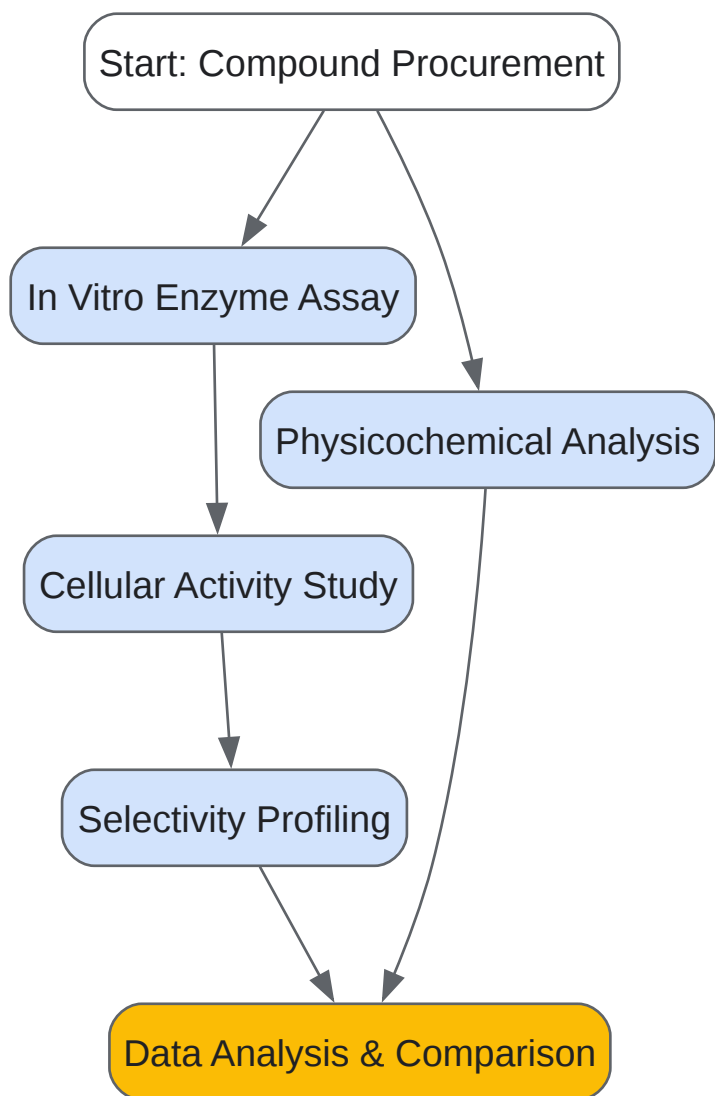


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Figure 1: Proposed mechanism of **Carzenide** as a competitive CAII inhibitor.

Experimental Workflow for CAII Inhibitor Profiling

This workflow outlines key experiments for profiling **Carzenide** against standard CA inhibitors.



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Figure 2: Proposed workflow for profiling and comparing CA inhibitors.

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References

1. Carzenide (4-Sulfamoylbenzoic acid) | CAII Inhibitor [medchemexpress.com]

2. | TargetMol Carzenide [targetmol.com]

3. 4-Sulfamoylbenzoic acid | Carzenide | Sulfamides [ambeed.com]

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